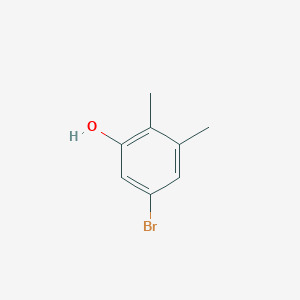

5-Bromo-2,3-dimethylphenol

Description

Contextualization of Halogenated Phenols in Organic Chemistry

Halogenated phenols represent a significant class of organic compounds characterized by a phenol (B47542) structure with one or more hydrogen atoms on the aromatic ring replaced by halogens such as bromine, chlorine, or iodine. The introduction of a halogen atom onto the phenolic ring profoundly influences the molecule's electronic properties, reactivity, and biological activity. savemyexams.com In comparison to benzene (B151609), the hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, which increases the electron density of the aromatic ring and facilitates electrophilic substitution reactions. savemyexams.com Consequently, the halogenation of phenols often proceeds under milder conditions than the halogenation of benzene itself. savemyexams.com

The position and number of halogen substituents are critical in determining the physicochemical characteristics of the resulting compound. For instance, the presence of bromine can increase the lipophilicity and modify the acidity of the phenolic proton. cdnsciencepub.comresearchgate.net These modifications make halogenated phenols versatile intermediates and subjects of study in various fields of chemistry.

Significance of Phenolic Compounds as Research Subjects

Phenolic compounds are of paramount importance in chemical research, largely due to their versatile reactivity and widespread presence in both natural and synthetic chemistry. Their structure, featuring a hydroxyl group attached to an aromatic ring, makes them key precursors and intermediates in the synthesis of a vast array of more complex molecules, including pharmaceuticals, polymers, and dyes. nih.govnih.govscispace.comchemicalbook.com The hydroxyl group can be easily derivatized, and the aromatic ring can undergo various substitution reactions, making phenols valuable building blocks in organic synthesis. rsc.orgsigmaaldrich.comsci-hub.se

Furthermore, many phenolic compounds exhibit significant biological activities, which has spurred extensive research into their potential applications. scispace.comchemicalbook.com They are also crucial in materials science, particularly in the production of phenolic resins and other polymers. nih.govscispace.com The study of their methylation, for instance, is important for producing key industrial chemicals like 2,6-dimethylphenol, a monomer for polyphenylene oxide (PPO) plastics. nih.govscispace.com

Specific Research Focus: 5-Bromo-2,3-dimethylphenol as a Representative Analogue

Within the broad category of halogenated phenols, 5-Bromo-2,3-dimethylphenol serves as a valuable representative analogue for focused research. This compound combines the structural features of a phenol with two methyl groups and a bromine atom on the aromatic ring. The substitution pattern—with methyl groups at positions 2 and 3 and a bromine atom at position 5—provides a specific framework for investigating the interplay of steric and electronic effects on the reactivity of the phenolic ring.

The study of such specific analogues is crucial for understanding fundamental reaction mechanisms, such as electrophilic substitution, and for developing new synthetic methodologies. cdnsciencepub.comchemrxiv.org By examining the properties and reactivity of 5-Bromo-2,3-dimethylphenol, researchers can gain insights applicable to the broader class of polysubstituted brominated phenols, which are important intermediates in the synthesis of agrochemicals, pharmaceuticals, and advanced materials. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrO |

|---|---|

Molecular Weight |

201.06 g/mol |

IUPAC Name |

5-bromo-2,3-dimethylphenol |

InChI |

InChI=1S/C8H9BrO/c1-5-3-7(9)4-8(10)6(5)2/h3-4,10H,1-2H3 |

InChI Key |

MDGGSGJFRHAVSY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C)O)Br |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 5 Bromo 2,3 Dimethylphenol

Regioselective Bromination Strategies for Substituted Phenols

The introduction of a bromine atom onto a phenol (B47542) ring can be accomplished through various methods, which can be broadly categorized as direct or indirect. The choice of strategy is dictated by the desired regioselectivity and the inherent directing effects of the substituents on the phenol ring.

Direct bromination of phenols is a classic example of electrophilic aromatic substitution. google.comyoutube.com The hydroxyl (-OH) group of the phenol is a powerful activating substituent, meaning it increases the electron density of the aromatic ring, making it highly susceptible to attack by electrophiles like bromine. youtube.com This activation is not uniform across the ring; the electron density is preferentially increased at the positions ortho (C2, C6) and para (C4) to the hydroxyl group due to resonance stabilization. youtube.comnih.gov

In the case of 2,3-dimethylphenol (B72121), the hydroxyl group at C1 and the methyl groups at C2 and C3 all contribute to activating the ring. The directing effects are as follows:

Hydroxyl Group (-OH): Strongly activates and directs to positions C4 (para) and C6 (ortho). The C2 ortho position is already substituted.

Methyl Groups (-CH₃): Weakly activate and direct ortho and para to their own positions.

The overwhelmingly dominant directing influence is from the hydroxyl group. youtube.com Therefore, direct electrophilic bromination of 2,3-dimethylphenol with reagents like bromine water or bromine in a non-polar solvent would be expected to yield a mixture of products with bromine predominantly at the C4 and C6 positions. The formation of 5-Bromo-2,3-dimethylphenol, where the bromine is at a meta position relative to the powerful hydroxyl director, is electronically disfavored and not considered a viable high-yield direct synthetic route. While some bromination at the meta position might occur, it is typically a very minor byproduct in the absence of catalysts or blocking groups that force such a substitution pattern.

Given the regiochemical challenges of direct bromination, indirect methods involving the synthesis and modification of a precursor molecule are often employed to achieve the desired 5-bromo substitution pattern. These multi-step sequences strategically build the molecule to ensure the correct placement of substituents.

One of the most effective indirect routes involves the use of 2,3-dimethylaniline (B142581) as a starting material. The amino group (-NH₂), like the hydroxyl group, is a strong ortho-, para-director. This property can be exploited to install the bromine atom at the desired position before converting the amino group into a hydroxyl group.

The sequence is as follows:

Bromination of 2,3-dimethylaniline: The starting aniline (B41778) is brominated. The amino group at C1 directs the incoming electrophile (bromine) to the open para position, which is C5. This reaction yields the key intermediate, 5-bromo-2,3-dimethylaniline (B2581189). nih.govbldpharm.com

Diazotization: The resulting 5-bromo-2,3-dimethylaniline is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like HCl or H₂SO₄) at low temperatures. This converts the primary amino group into a diazonium salt.

Hydrolysis: The diazonium salt is then gently heated in water. The diazonium group is an excellent leaving group and is replaced by a hydroxyl group, yielding the final product, 5-Bromo-2,3-dimethylphenol.

Another indirect strategy involves the hydrolysis of a brominated xylene. google.com This method begins with the bromination of the corresponding hydrocarbon (o-xylene) to produce a mixture of bromoxylenes, which are then hydrolyzed under high temperature and pressure in the presence of a catalyst to introduce the hydroxyl group. google.com However, controlling the initial bromination of o-xylene (B151617) to selectively produce 3-bromo-1,2-dimethylbenzene (the required precursor) is difficult, making the aniline route generally more specific. google.com

Table 1: Comparison of Synthetic Strategies for 5-Bromo-2,3-dimethylphenol

| Strategy | Starting Material | Key Steps | Regioselectivity Control | Probable Yield of 5-Bromo Isomer |

|---|---|---|---|---|

| Direct EAS | 2,3-Dimethylphenol | Single-step bromination | Poor; governed by strong O-para directing effect of -OH group | Very Low / Trace |

| Indirect (Aniline Route) | 2,3-Dimethylaniline | 1. Bromination 2. Diazotization 3. Hydrolysis | Excellent; governed by strong N-para directing effect of -NH₂ group in precursor | High | | Indirect (Xylene Route) | o-Xylene | 1. Bromination 2. Hydrolysis | Difficult; requires separation of bromoxylene isomers | Moderate to Low |

Mechanistic Pathways of Bromine Incorporation

Understanding the mechanisms of bromination is crucial for predicting and controlling the reaction outcomes. Substituent effects are the primary determinant of regioselectivity in simple cases, while more complex pathways like rearrangements can lead to unexpected products.

As discussed, the regioselectivity of electrophilic aromatic substitution is dictated by the electronic properties of the substituents on the aromatic ring.

In Direct Bromination of 2,3-Dimethylphenol: The hydroxyl group donates electron density into the ring via resonance, creating partial negative charges at the ortho and para carbons. This significantly lowers the activation energy for electrophilic attack at these sites. The methyl groups provide a smaller activating effect through induction. The combined effect strongly favors substitution at C4 and C6.

In Indirect Bromination via 2,3-Dimethylaniline: The amino group in the precursor, 2,3-dimethylaniline, is also a powerful ortho-, para-director for similar resonance reasons. The C5 position is para to the amino group and is therefore highly activated. Bromination occurs here to form 5-bromo-2,3-dimethylaniline. The subsequent conversion of the amino group to a hydroxyl group does not change the substitution pattern on the ring, thus locking in the desired 5-bromo regiochemistry.

In the bromination of highly activated or sterically hindered phenols, the reaction does not always proceed via a simple substitution mechanism. An alternative pathway involves the formation of a cyclohexadienone intermediate, which can then undergo rearrangement. wikipedia.orgslideshare.net This is known as the dienone-phenol rearrangement. wikipedia.org

The general mechanism proceeds as follows:

An electrophilic attack by bromine occurs on the phenol, often at an already substituted carbon or at a position that leads to a stable intermediate.

This forms a non-aromatic cyclohexadienone intermediate. rsc.org

This dienone, often protonated under acidic conditions, generates a carbocation. slideshare.net

A 1,2-shift of a substituent (like a methyl or even a bromine atom) occurs to form a more stable carbocation. scribd.com

Loss of a proton (often a protonated bromine, Br⁺) or rearomatization restores the stable aromatic phenol ring, but with a new substitution pattern. rsc.org

While not the primary route for synthesizing 5-Bromo-2,3-dimethylphenol, this mechanism is crucial for explaining the formation of isomeric byproducts in related reactions. For instance, the bromination of other dimethylphenols, such as the 2,4- and 3,4-isomers, is known to produce dienone intermediates that can rearrange to yield complex mixtures of brominated phenols and bromomethylphenols. consensus.app These rearrangements highlight that the final product distribution in phenol brominations can be under thermodynamic control, leading to the most stable isomer, which may not be the one predicted by the kinetic rules of electrophilic substitution. rsc.org

Novel Synthetic Routes and Catalytic Approaches

Research continues to yield more selective, efficient, and environmentally benign methods for the bromination of phenols. Many of these novel approaches focus on achieving high regioselectivity, particularly for mono-bromination, which can be challenging due to the high reactivity of the phenol ring. semanticscholar.org

Several modern catalytic and reagent-based systems have been developed:

KBr and ZnAl–BrO₃⁻–Layered Double Hydroxides (LDHs): This system provides a mild and selective method for the mono-bromination of various phenols. It generates the brominating agent in situ and generally favors para-bromination with high selectivity. semanticscholar.org

HBr or TMSBr with Sterically Hindered Sulfoxides: The use of a combination of a bromide source (like HBr or trimethylsilyl (B98337) bromide) and a bulky sulfoxide (B87167) allows for highly regioselective para-bromination. The proposed mechanism involves the formation of a sterically demanding brominating species, which preferentially attacks the less hindered para-position.

(Diacetoxyiodo)benzene and AlBr₃: This combination of reagents provides an effective system for the bromination of phenols under mild conditions.

These catalytic methods offer significant advantages in terms of controlling selectivity and reducing waste compared to traditional methods using elemental bromine. While often optimized for para-substitution, the principles of using catalysts and tailored reagents to control the reactivity and steric environment of the brominating agent are central to modern synthetic chemistry.

Advanced Reagents and Conditions for Bromination (e.g., N-bromosuccinimide systems, dioxane dibromide)

The synthesis of 5-bromo-2,3-dimethylphenol involves the electrophilic aromatic substitution of 2,3-dimethylphenol. The hydroxyl and two methyl groups on the aromatic ring are activating and ortho-, para-directing. The position of bromination is influenced by the steric hindrance and the electronic effects of these substituents. For 2,3-dimethylphenol, the potential positions for electrophilic attack are C4, C5, and C6. The C5 position is para to the C2-methyl group and meta to the hydroxyl and C3-methyl groups, making it a plausible site for substitution.

Advanced brominating agents are often preferred over elemental bromine (Br₂) to achieve higher selectivity and milder reaction conditions, thereby minimizing the formation of polybrominated byproducts. sci-hub.se

N -bromosuccinimide (NBS) is a versatile and convenient reagent for the bromination of electron-rich aromatic compounds like phenols. wikipedia.org It serves as a source of electrophilic bromine, and its reactivity can be modulated by the choice of solvent and the presence of catalysts. halideschemicals.com In polar solvents such as acetonitrile (B52724) (CH₃CN) or N,N-dimethylformamide (DMF), the nuclear bromination of activated aromatic rings is favored. sci-hub.sewikipedia.org For instance, the use of NBS in DMF has been shown to provide high para-selectivity for other phenols. wikipedia.org The reaction mechanism is believed to proceed through the formation of an unstable hypobromite (B1234621) intermediate after the phenol attacks the N-Br bond, which then rearranges to the brominated cyclohexadienone intermediate. researchgate.net This intermediate subsequently enolizes to form the stable aromatic bromophenol. researchgate.net The presence of acid catalysts can accelerate the reaction. sci-hub.seresearchgate.net

Dioxane dibromide is another mild and effective brominating agent, suitable for highly reactive substrates. cyberleninka.ru It is a solid complex of dioxane and bromine, making it easier to handle than liquid bromine. beilstein-journals.orgnih.gov This reagent can be used for the selective monobromination of phenols. sci-hub.se Reactions are often carried out by adding the reagent to the substrate in a solvent like dioxane at room temperature. cyberleninka.ru While it is considered a soft brominating agent, studies have shown that dioxane dibromide can also lead to polybrominated products depending on the stoichiometry and substrate reactivity. cyberleninka.ru

The table below summarizes typical conditions for the bromination of various activated aromatic compounds using advanced reagents, which are indicative of the methodologies applicable to 2,3-dimethylphenol.

| Reagent System | Substrate Type | Solvent | Conditions | Outcome |

| NBS/HBF₄·Et₂O | Phenols, Anisoles | CH₃CN | Room Temperature | Selective Monobromination sci-hub.se |

| NBS | Electron-rich aromatics | DMF | Not specified | High para-selectivity wikipedia.orghalideschemicals.com |

| Dioxane dibromide | Lactam-containing phenols | Dioxane | Room Temperature, 2h | Good yields of brominated products cyberleninka.ru |

| Dioxane dibromide | Substituted coumarins | Solvent-free | Room Temperature | Regioselective bromination beilstein-journals.orgnih.gov |

Hydrolysis of Brominated Aromatics in Phenol Synthesis

The synthesis of substituted phenols can be achieved through the hydrolysis of the corresponding aryl halides. This strategy is particularly relevant for the synthesis of the precursor, 2,3-dimethylphenol, from brominated xylenes. A known industrial process involves the hydrolysis of a mixture of 2,3-dimethyl-bromobenzene and 3,4-dimethyl-bromobenzene in an aqueous solution to produce the corresponding dimethylphenols. google.com This process can be carried out at elevated temperatures, for example, 250°C in an autoclave, and may be catalyzed by copper. google.com

Modern synthetic methods often employ transition-metal-catalyzed hydroxylation of aryl halides, which can proceed under milder conditions. These reactions typically use copper or palladium catalysts with various ligands.

Copper-catalyzed hydroxylation is a common method for converting aryl bromides and iodides into phenols. beilstein-journals.orgrsc.org These reactions often require a copper source (e.g., CuI, Cu₂O), a ligand, a base (e.g., NaOH, KOH), and a suitable solvent system which can include water. beilstein-journals.orgresearchgate.net For example, the use of CuI with the ligand triethanolamine (B1662121) in water has been shown to efficiently promote the hydroxylation of aryl iodides and bromides. researchgate.net Another system uses Cu(OH)₂ with glycolic acid as a ligand in a DMSO/H₂O mixture. beilstein-journals.org

Palladium-catalyzed hydroxylation offers another route. A complex of a palladium precursor like Pd₂(dba)₃ and a bulky phosphine (B1218219) ligand can effectively catalyze the C-O coupling reaction between an aryl halide and a hydroxide (B78521) source (e.g., KOH) in a dioxane/water solvent mixture at around 100°C. beilstein-journals.org This method is applicable to a wide range of aryl bromides and chlorides, including sterically hindered ones. beilstein-journals.org

The table below details research findings for the hydrolysis of various aryl halides, illustrating the conditions that could be adapted for the synthesis of substituted phenols like 2,3-dimethylphenol.

| Catalyst System | Substrate | Base | Solvent | Temperature | Yield |

| Pd/PANI | Aryl bromides and iodides | KOH | 1,4-Dioxane/H₂O | 100 °C | Good yields beilstein-journals.org |

| CuI / 5-bromo-2-(1H-imidazol-2-yl)pyridine | Aryl bromides | Cs₂CO₃ | t-BuOH–DMSO–H₂O | 120 °C | Good to excellent yields beilstein-journals.org |

| Cu₂O / 4,7-dihydroxy-1,10-phenanthroline | Aryl bromides | Bu₄NOH | Water | Not specified | Excellent selectivity rsc.org |

| CuI / triethanolamine | Aryl iodides and bromides | Not specified | Water | Not specified | Good to excellent yields researchgate.net |

| None (High Temp) | 2,3-dimethyl-bromobenzene | Aqueous solution | Water | 250 °C | >90% google.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise atomic connectivity of 5-Bromo-2,3-dimethylphenol. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of each hydrogen and carbon atom within the molecule's structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of 5-Bromo-2,3-dimethylphenol is anticipated to display distinct signals corresponding to the aromatic protons, the methyl protons, and the phenolic hydroxyl proton. The chemical shifts (δ) are influenced by the electronic environment of each proton. The electron-donating methyl groups and the hydroxyl group tend to shield nearby protons (shifting them upfield), while the electron-withdrawing bromine atom causes deshielding (shifting them downfield).

The aromatic region is expected to show two signals for the two non-equivalent aromatic protons (H-4 and H-6). Due to the substitution pattern, these protons will appear as singlets or very finely split doublets (meta-coupling), as they lack adjacent protons for typical ortho or para coupling. The phenolic hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The two methyl groups (-CH₃) at the C-2 and C-3 positions are chemically distinct and are expected to appear as two separate singlets.

Based on data from similar brominated dimethylphenols, the expected chemical shifts can be estimated. For instance, in 6-bromo-3,4-dimethylphenol, the aromatic protons appear at δ 6.79 and 7.17 ppm, and the methyl protons are observed as a single peak at δ 2.14 ppm. cdnsciencepub.com For 4-bromo-2,6-dimethylphenol (B182379), the two equivalent aromatic protons are seen as a singlet at δ 7.10 ppm, and the two equivalent methyl groups appear at δ 2.21 ppm. rsc.org

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-Bromo-2,3-dimethylphenol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OH | ~4.5 - 5.5 | Broad Singlet |

| Ar-H (H-6) | ~6.9 - 7.1 | Singlet/Doublet (d) |

| Ar-H (H-4) | ~6.7 - 6.9 | Singlet/Doublet (d) |

| -CH₃ (at C-2) | ~2.2 - 2.3 | Singlet (s) |

| -CH₃ (at C-3) | ~2.1 - 2.2 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 5-Bromo-2,3-dimethylphenol, eight distinct signals are expected, corresponding to the six carbons of the benzene (B151609) ring and the two methyl carbons. The chemical shifts of the aromatic carbons are influenced by the attached substituents.

C-1 (C-OH): This carbon is deshielded by the oxygen atom and is expected to appear around δ 150-154 ppm.

C-2 & C-3 (C-CH₃): These carbons, bearing methyl groups, will have their shifts influenced by both the alkyl and adjacent substituents.

C-4 & C-6 (C-H): These carbons are directly bonded to hydrogen.

C-5 (C-Br): The carbon atom bonded to the bromine atom will experience a downfield shift due to the inductive effect of the halogen, but this effect is often less pronounced than that of oxygen. Its signal is expected in the range of δ 110-115 ppm.

Methyl Carbons (-CH₃): The signals for the two methyl carbons will appear in the upfield region of the spectrum, typically between δ 15 and 20 ppm.

Data from related isomers such as 4-bromo-2,6-dimethylphenol shows signals at δ 151.4 (C-OH), 131.2 (C-H), 125.3 (C-CH₃), and 112.2 (C-Br) ppm. rsc.orgchemicalbook.com In 6-bromo-3,4-dimethylphenol, the carbon signals are assigned at δ 150.0 (C-1), 137.8 (C-3), 132.7 (C-5), 130.2 (C-4), 117.1 (C-2), and 106.5 (C-6) ppm. cdnsciencepub.com

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Bromo-2,3-dimethylphenol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 151 - 154 |

| C-2 | 124 - 127 |

| C-3 | 136 - 139 |

| C-4 | 128 - 131 |

| C-5 | 112 - 116 |

| C-6 | 118 - 122 |

| C-2 Methyl | 15 - 17 |

| C-3 Methyl | 11 - 13 |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of 5-Bromo-2,3-dimethylphenol and to gain structural information from its fragmentation patterns. The molecular weight of 5-Bromo-2,3-dimethylphenol (C₈H₉BrO) is 201.06 g/mol . bldpharm.comchemicalbook.com

In an electron ionization (EI) mass spectrum, the most characteristic feature will be the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, one at m/z 200 (for the ⁷⁹Br isotope) and one at m/z 202 (for the ⁸¹Br isotope). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Common fragmentation pathways for substituted phenols and alkyl halides include the loss of radicals or neutral molecules. libretexts.orgchemguide.co.uk For 5-Bromo-2,3-dimethylphenol, the following fragmentation patterns are expected:

Loss of a methyl radical (-•CH₃): This would result in fragment ions at m/z 185 and 187. This is a common fragmentation for methylated phenols, such as the parent compound 2,3-dimethylphenol (B72121), which shows a strong peak from the loss of a methyl group. nist.gov

Loss of a bromine radical (-•Br): Cleavage of the C-Br bond would produce a fragment ion at m/z 121. youtube.com

Loss of carbon monoxide (-CO): Following the loss of a methyl group, the resulting ion can eject a molecule of CO, leading to further fragmentation.

Table 3: Predicted Mass Spectrometry Fragmentation Data for 5-Bromo-2,3-dimethylphenol

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 200/202 | [C₈H₉BrO]⁺ (M⁺) | Molecular ion peak with characteristic 1:1 bromine isotope pattern. |

| 185/187 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 121 | [M - Br]⁺ | Loss of a bromine radical. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of 5-Bromo-2,3-dimethylphenol.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the various functional groups present in the molecule based on their characteristic vibrational frequencies.

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed in the 2850-2960 cm⁻¹ range. acs.org

C=C Stretch: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

O-H Bend: The in-plane bending of the O-H group is expected around 1310-1390 cm⁻¹.

C-O Stretch: The C-O stretching vibration for phenols is typically found in the 1180-1260 cm⁻¹ range.

C-Br Stretch: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. Phenols typically exhibit two main absorption bands in the UV region, which arise from π → π* transitions of the aromatic ring. rsc.org The position and intensity of these bands are sensitive to the nature and position of substituents on the ring. The hydroxyl group (-OH) and methyl groups (-CH₃) are auxochromes that typically cause a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect) compared to unsubstituted benzene. The bromine atom, also an auxochrome, is expected to contribute to a further bathochromic shift. For comparison, phenol (B47542) in a non-polar solvent shows absorption maxima around 210 nm and 270 nm. It is anticipated that 5-Bromo-2,3-dimethylphenol will absorb at slightly longer wavelengths due to the combined effect of the substituents.

X-ray Diffraction Analysis for Solid-State Molecular Structure Determination

The analysis of 4,6-Dibromo-2,3-dimethylphenol reveals several key structural features that are likely to be shared with 5-Bromo-2,3-dimethylphenol. The molecule is reported to be nearly planar, with only a slight deviation of one bromine atom from the plane of the aromatic ring. nih.govresearchgate.net This planarity is characteristic of substituted benzene rings.

Computational and Theoretical Chemistry Studies of 5 Bromo 2,3 Dimethylphenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the electronic Schrödinger equation, these methods can predict a wide range of chemical characteristics. wikipedia.org

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scholarsresearchlibrary.com It is particularly effective for optimizing molecular geometries to find the most stable conformation on the potential energy surface. scholarsresearchlibrary.com For halogenated phenols, DFT calculations are typically performed using functionals like B3LYP in conjunction with basis sets such as 6-31G(d). scholarsresearchlibrary.com

The process begins with defining an initial molecular structure, which is then iteratively adjusted to minimize the total electronic energy, a procedure known as geometry optimization. This optimization yields the equilibrium geometry of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. Key ground state properties derived from these calculations include the total energy (ET), dipole moment (µ), and the energies of the frontier molecular orbitals. scholarsresearchlibrary.com

Table 1: Representative Optimized Geometrical Parameters for 5-Bromo-2,3-dimethylphenol (DFT/B3LYP/6-31G(d))

| Parameter | Bond/Angle | Value |

| Bond Lengths | C-O | ~1.36 Å |

| O-H | ~0.96 Å | |

| C-Br | ~1.90 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angles | C-O-H | ~109.5° |

| C-C-Br | ~119.8° | |

| Dihedral Angle | C-C-O-H | ~0.0° (planar) |

| Note: This table presents typical values expected from DFT calculations for phenolic compounds and is for illustrative purposes. |

While DFT is a powerful tool, high-level ab initio methods offer greater accuracy for specific problems, particularly those involving excited electronic states or complex electron correlation effects. wikipedia.org These methods are computationally more demanding but provide a more rigorous solution to the electronic Schrödinger equation. wikipedia.org

Complete Active Space Self-Consistent Field (CASSCF): This multi-reference method is essential for correctly describing the electronic structure of molecules where the single-reference approach of Hartree-Fock or standard DFT is inadequate. It is particularly useful for studying excited states, bond breaking, and molecules with significant static correlation.

Coupled Cluster (CC) Methods: Coupled Cluster theory, especially variants like Equation-of-Motion Coupled Cluster with Single and Double Excitations (EOM-CCSD), provides a highly accurate description of excited state energies. It is often used as a benchmark for calibrating less computationally expensive methods like TD-DFT. These calculations are critical for understanding the photophysical properties and potential photochemical reaction pathways of the molecule.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data, which helps in the structural elucidation and characterization of molecules. nih.govescholarship.org

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-visible absorption spectra of organic molecules. mdpi.combiochempress.com This approach calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. diva-portal.org

The calculation provides the wavelength of maximum absorption (λmax), the oscillator strength (f), and the nature of the electronic transitions involved, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). acs.org For phenolic compounds, functionals like B3LYP or CAM-B3LYP are often employed. mdpi.comacs.org The simulated spectrum can be compared with experimental data to confirm the molecular structure and understand its photophysical behavior. mdpi.combiochempress.com

Table 2: Representative TD-DFT Calculated Electronic Transitions for 5-Bromo-2,3-dimethylphenol

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) |

| S0 → S1 | ~4.40 | ~282 | ~0.025 |

| S0 → S2 | ~5.15 | ~241 | ~0.110 |

| S0 → S3 | ~5.80 | ~214 | ~0.350 |

| Note: This table illustrates typical output from a TD-DFT calculation for an aromatic compound. The primary transitions are often π → π in nature.* |

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for molecular structure assignment. nih.govescholarship.org The Gauge-Including Atomic Orbital (GIAO) method, typically used within the DFT framework, is the standard for calculating isotropic shielding values for nuclei like ¹H and ¹³C. nih.govresearchgate.net

The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. researchgate.net These predictions are highly sensitive to the molecular geometry, making them excellent for distinguishing between different isomers or conformers. nih.gov Functionals like B3LYP, mPW1PW91, or M06-2X are commonly used for these calculations. nih.govresearchgate.netnih.gov

Table 3: Representative Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for 5-Bromo-2,3-dimethylphenol

| Atom | Predicted ¹³C Shift | Predicted ¹H Shift |

| C-O | 152.5 | - |

| C-Br | 115.0 | - |

| C-H (aromatic) | 130.2 | 7.10 |

| C-H (aromatic) | 125.8 | 6.85 |

| C-CH₃ | 138.1 | - |

| C-CH₃ | 124.5 | - |

| -CH₃ | 20.1 | 2.25 |

| -CH₃ | 15.8 | 2.18 |

| -OH | - | 5.30 |

| Note: This table shows representative chemical shift values. Actual predicted values are compared against experimental data to validate structures. |

Analysis of Reactivity and Stability Parameters

Key reactivity descriptors include:

HOMO and LUMO Energies: The energy of the Highest Occupied Molecular Orbital (E_HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) relates to its ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity. scholarsresearchlibrary.com

Molecular Electrostatic Potential (ESP): The ESP map visually represents the charge distribution on the molecule's surface. Red-colored regions indicate negative potential (electron-rich areas) and are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are susceptible to nucleophilic attack.

Fukui Functions: These descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation, which contribute to molecular stability.

pKa Determination and Protonation Equilibria

The acid dissociation constant (pKa) is a fundamental parameter that quantifies the acidity of a compound. For phenols, the pKa value reflects the stability of the corresponding phenoxide anion formed upon deprotonation. Computational methods, particularly those based on Density Functional Theory (DFT) in combination with continuum solvation models, have become reliable tools for predicting pKa values. researchgate.net

The acidity of 5-Bromo-2,3-dimethylphenol is influenced by its substituents. The two methyl groups at positions 2 and 3 are electron-donating, which tends to destabilize the phenoxide anion and thus increase the pKa (making it less acidic) compared to phenol (B47542). Conversely, the bromine atom at position 5 is an electron-withdrawing group via its inductive effect, which stabilizes the phenoxide anion and lowers the pKa (making it more acidic).

Studies on similar compounds, such as 2,3-dimethylphenol (B72121), show a pKa of approximately 10.54, which is higher than that of phenol (pKa ≈ 9.98). researchgate.net The presence of the electronegative bromine atom in 5-Bromo-2,3-dimethylphenol is expected to counteract the effect of the methyl groups, leading to a pKa value that is likely lower than that of 2,3-dimethylphenol but potentially similar to or slightly higher than that of phenol, depending on the balance of these electronic effects. The protonation equilibrium involves the reversible transfer of a proton from the hydroxyl group to a base, a process central to its behavior in different pH environments.

Table 1: Comparison of Experimental pKa Values

| Compound | Experimental pKa |

|---|---|

| Phenol | 9.98 |

| 2,3-Dimethylphenol | 10.54 |

| 4-Bromophenol | 9.34 |

Data derived from various sources on phenolic acidity.

Bond Dissociation Enthalpies (BDE) and Radical Stabilization Energy (RSE)

The O-H Bond Dissociation Enthalpy (BDE) is the energy required to homolytically break the hydroxyl bond, yielding a phenoxy radical and a hydrogen atom. researchgate.net This parameter is a critical indicator of a phenol's potential as a radical-scavenging antioxidant. A lower BDE signifies that the hydrogen atom can be donated more easily to neutralize a free radical, indicating higher antioxidant activity. masterorganicchemistry.com

The stability of the resulting phenoxy radical, quantified by the Radical Stabilization Energy (RSE), directly influences the BDE. masterorganicchemistry.com For 5-Bromo-2,3-dimethylphenol, the electron-donating methyl groups help to stabilize the radical through hyperconjugation. The effect of the bromine substituent is more complex; while it is inductively withdrawing, it can also participate in resonance stabilization through its lone pairs. Computational studies on substituted phenols have shown that such electronic factors significantly modulate the BDE. researchgate.net The BDE for the O-H bond in phenol is approximately 89.0 ± 1.0 kcal/mol. researchgate.net The combined electronic effects of the methyl and bromo substituents will determine the final BDE value for 5-Bromo-2,3-dimethylphenol.

Table 2: Factors Influencing O-H Bond Dissociation Enthalpy (BDE)

| Substituent Effect | Impact on Phenoxy Radical | Expected Effect on BDE |

|---|---|---|

| Electron-Donating Groups (e.g., -CH₃) | Stabilizing | Decrease |

| Electron-Withdrawing Groups (e.g., -Br) | Destabilizing (Inductive) / Stabilizing (Resonance) | Variable |

General trends in BDE of substituted phenols.

Frontier Molecular Orbital (FMO) Analysis for Electrophilic/Nucleophilic Interactions

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

For 5-Bromo-2,3-dimethylphenol, the HOMO is expected to be localized primarily on the aromatic ring and the oxygen atom, characteristic of phenolic compounds. The energy of the HOMO is related to the molecule's ability to donate electrons; a higher HOMO energy indicates a better electron donor, making it more susceptible to electrophilic attack. The LUMO's energy and location indicate the molecule's ability to accept electrons, signifying sites for potential nucleophilic attack. The electron-donating methyl groups will raise the energy of the HOMO, while the electron-withdrawing bromine atom will lower the energy of both the HOMO and LUMO. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

Quantitative Structure-Activity Relationship (QSAR) Descriptor Generation from Computational Models

Quantitative Structure-Activity Relationship (QSAR) models correlate a molecule's structural or physicochemical properties (descriptors) with its biological activity or other effects. nih.govmdpi.com Computational methods are essential for generating these descriptors for compounds like 5-Bromo-2,3-dimethylphenol.

Lipophilicity (LogP) Calculation

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical descriptor for predicting a molecule's pharmacokinetic properties, such as absorption and distribution. acdlabs.comsailife.com A positive LogP value indicates a preference for lipid environments (lipophilic), while a negative value indicates a preference for aqueous environments (hydrophilic). acdlabs.com

The LogP value can be calculated using various computational methods. For 5-Bromo-2,3-dimethylphenol, the presence of two alkyl (methyl) groups and a halogen (bromine) atom significantly increases its lipophilicity compared to unsubstituted phenol. This higher lipophilicity suggests it will more readily partition into nonpolar environments.

Table 3: Calculated Lipophilicity (LogP) Comparison

| Compound | Calculated LogP (XLogP3) |

|---|---|

| Phenol | 1.5 |

| 2,3-Dimethylphenol | 2.4 |

| 5-Bromo-2,3-dimethylphenol | ~3.5-3.9 (Estimated) |

Values are based on computational predictions and comparisons with similar structures.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is defined as the sum of the surface areas of polar atoms (usually oxygen and nitrogen) and their attached hydrogens in a molecule. openeducationalberta.ca It is a valuable descriptor for predicting drug transport properties, particularly cell membrane permeability. openeducationalberta.cawikipedia.org Molecules with lower TPSA values are generally more capable of permeating biological membranes. wikipedia.org

For 5-Bromo-2,3-dimethylphenol, the only polar atoms contributing to the TPSA are the oxygen and the attached hydrogen of the hydroxyl group. Therefore, its TPSA value is identical to that of phenol and other non-polar substituted phenols.

Table 4: Topological Polar Surface Area (TPSA) Values

| Compound | Functional Group | TPSA (Ų) |

|---|---|---|

| 5-Bromo-2,3-dimethylphenol | -OH | 20.23 |

| Phenol | -OH | 20.23 |

| 2,3-Dimethylphenol | -OH | 20.23 |

TPSA is calculated based on the contribution of the hydroxyl group.

Conformational Analysis and Energetics

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. For 5-Bromo-2,3-dimethylphenol, the primary conformational flexibility arises from the rotation around the C-O single bond of the hydroxyl group.

The presence of methyl groups at both ortho positions (2 and 3) relative to the hydroxyl group introduces significant steric hindrance. This steric crowding influences the preferred orientation of the -OH group. Computational modeling, such as DFT calculations, can determine the rotational energy profile and identify the most stable conformers. researchgate.net It is expected that the lowest energy conformation will be one where the hydroxyl hydrogen atom is oriented to minimize steric clash with the adjacent methyl groups. These conformational preferences can, in turn, affect the molecule's intermolecular interactions and its ability to bind to target sites.

Reactivity Profiles and Mechanistic Studies of Chemical Transformations

Reaction Kinetics and Thermodynamics in Phenolic Systems

The reactivity of substituted phenols is intricately linked to the nature and position of their substituents. In the case of 5-Bromo-2,3-dimethylphenol, the electron-donating methyl groups and the electron-withdrawing bromine atom collectively influence its reaction kinetics. Generally, phenols with electron-donating groups exhibit enhanced reactivity towards electrophilic attack due to increased electron density on the aromatic ring. mdpi.com For instance, studies on the oxidation of various substituted phenols have shown that the presence of methyl groups, such as in 3,4-dimethylphenol (B119073), leads to a higher reaction rate compared to phenol (B47542) itself. journalirjpac.com

The kinetics of oxidation reactions involving substituted phenols often follow pseudo-first-order rate laws, particularly when the oxidant is in large excess. mdpi.com The rate constants are influenced by factors such as the concentration of reactants, pH, and the presence of catalysts or inhibitors. mdpi.comacs.org For example, the oxidation of phenolic compounds by hydroxyl radicals is significantly affected by pH, with different rate constants observed at varying pH levels. mdpi.com

Interactive Table: Kinetic Parameters for the Oxidation of Substituted Phenols

| Compound | kobs (s⁻¹) | Ea (kJ/mol) | ΔH* (kJ/mol) | ΔS* (J/mol·K) |

| 3,4-Dimethylphenol | - | 58.59 journalirjpac.com | 56.03 journalirjpac.com | -55.7 journalirjpac.com |

| 4-sec-Butylphenol | - | 61.43 journalirjpac.com | 58.87 journalirjpac.com | -59.45 journalirjpac.com |

| 4-tert-Butylphenol | - | 65.38 journalirjpac.com | 62.82 journalirjpac.com | -48.78 journalirjpac.com |

| Phenol | 1.03 x 10⁻⁴ - 7.85 x 10⁻⁴ mdpi.com | 5.74 kcal/mol researchgate.net | - | - |

Oxidation Reactions and Pathways

The oxidation of 5-Bromo-2,3-dimethylphenol can proceed through various pathways, leading to the formation of different products depending on the oxidant and reaction conditions. Common oxidation products of phenols include quinones and coupled dimers. psu.edu

Transition metal complexes are often employed as catalysts in the oxidation of phenols. researchgate.netresearchgate.net For instance, copper complexes have been shown to be active catalysts for the oxidative coupling of 2,6-dimethylphenol. scirp.org The catalytic cycle typically involves the formation of a phenoxyl radical intermediate. psu.edu Molybdenum and vanadium complexes have also demonstrated catalytic activity in the oxidation of various organic substrates, including phenols. researchgate.netresearchgate.net While specific studies on the catalytic oxidation of 5-Bromo-2,3-dimethylphenol are not detailed in the provided results, the general principles of phenol oxidation by metal complexes are applicable. The reaction mechanism likely involves the coordination of the phenol to the metal center, followed by electron transfer to generate a phenoxyl radical, which can then undergo further reactions.

Aromatic Electrophilic Substitution Reactions

Bromination of phenols is a common electrophilic aromatic substitution reaction. sci-hub.se The bromination of 3,4,5-trimethylphenol, for instance, yields 2-bromo-3,4,5-trimethylphenol, indicating substitution at the position ortho to the hydroxyl group. cdnsciencepub.com In the case of 5-Bromo-2,3-dimethylphenol, further bromination would likely occur at the available ortho or para positions (positions 4 or 6), influenced by the directing effects of the existing substituents. The reaction of 3,4-dimethylphenol with a brominating agent has been shown to produce 5-bromo-3,4-dimethylphenol. cdnsciencepub.com

Interactive Table: Regioselectivity in the Bromination of Substituted Phenols

| Substrate | Product | Position of Bromination |

| 3,4,5-Trimethylphenol | 2-Bromo-3,4,5-trimethylphenol cdnsciencepub.com | ortho to -OH |

| 3,4-Dimethylphenol | 5-Bromo-3,4-dimethylphenol cdnsciencepub.com | para to one -CH₃, meta to -OH |

| p-Cresol | 2-Bromo-4-methylphenol cdnsciencepub.com | ortho to -OH |

Note: This table illustrates the regioselectivity of bromination in related phenols, providing insight into the potential outcomes for 5-Bromo-2,3-dimethylphenol.

Intermolecular and Intramolecular Interactions (e.g., hydrogen bonding, π-stacking, halogen bonding)

The physical and chemical properties of 5-Bromo-2,3-dimethylphenol are influenced by a variety of non-covalent interactions.

Hydrogen Bonding: The phenolic hydroxyl group is a classic hydrogen bond donor and acceptor. In the solid state, substituted phenols often form hydrogen-bonded chains or other supramolecular structures. nih.govresearchgate.net For example, in the crystal structure of 4,6-dibromo-2,3-dimethylphenol, molecules are linked by O-H···O hydrogen bonds. researchgate.net It is highly probable that 5-Bromo-2,3-dimethylphenol also exhibits similar intermolecular hydrogen bonding.

π-Stacking: The aromatic ring of 5-Bromo-2,3-dimethylphenol can participate in π-π stacking interactions, which are common in the crystal packing of aromatic compounds. researchgate.net These interactions contribute to the stability of the crystal lattice.

Thermal and Photochemical Decomposition Pathways

Halogenated phenols can undergo decomposition upon exposure to heat or light. cdnsciencepub.combohrium.com

Thermal Decomposition: While specific studies on the thermal decomposition of 5-Bromo-2,3-dimethylphenol were not found, the process for related compounds often involves the cleavage of the C-Br and C-O bonds. The temperatures required for decomposition can be high, as seen in the hydrolysis of dimethyl-bromobenzene derivatives, which occurs between 200°C and 300°C. google.com

Photochemical Decomposition: The photochemical decomposition of halogenated phenols in aqueous environments is a significant environmental degradation pathway. cdnsciencepub.commdpi.com Irradiation with UV light can lead to the reductive dechlorination or debromination of these compounds. cdnsciencepub.com The primary step in the photolysis of halogenated phenols is often the homolytic cleavage of the carbon-halogen bond, generating a phenyl radical and a halogen radical. cdnsciencepub.com These reactive intermediates can then undergo further reactions with the solvent or other species present. The presence of photosensitizers or photocatalysts can enhance the rate of decomposition. bohrium.comacs.org For instance, the photochemical decomposition of chlorinated phenols can be triggered by surface hydroxyls on photocatalysts under visible light. acs.org

Synthesis and Characterization of Derivatives and Analogues

Design Principles for Structural Modification and Substitution Patterns

The structural modification of brominated phenols, including derivatives of 5-Bromo-2,3-dimethylphenol, is guided by principles aimed at enhancing their biological activity and selectivity. nih.gov A key consideration is the degree and position of bromine substitution, which can significantly influence the molecule's properties. nih.govnih.gov The inductive and steric effects of bromine atoms, along with intramolecular hydrogen bonding, play a crucial role in determining the molecular structure and reactivity. nih.gov

Design strategies often focus on the following aspects:

Degree of Bromination: The number of bromine substituents can directly correlate with certain biological activities. For instance, in some series of bromophenols, an increase in the number of bromine atoms leads to a decrease in the IC50 values for α-glucosidase inhibition, indicating higher potency. nih.gov

Substitution Pattern: The specific placement of bromine and other functional groups on the phenolic ring is critical. The hydroxyl group in phenols directs electrophilic substitution to the ortho and para positions, influencing the outcome of bromination reactions. youtube.com The electronic differences between the ortho and para positions are very small, making regioselective bromination challenging but crucial for targeted synthesis. chemistryviews.org

Introduction of Other Functional Groups: Incorporating diverse functional groups can lead to derivatives with novel properties. Classical derivatization strategies for phenols include modifying the phenolic hydroxyl group or introducing specific groups onto the phenolic ring through various reactions. nih.gov

Conjugation Effects: Introducing substituents like nitro or acetyl groups in the para-position to the hydroxyl group can achieve conjugation effects, which can influence the compound's activity. nih.gov

Structural modifications are often necessary to improve the selectivity of brominated phenols, as some may exhibit cytotoxicity to normal cell lines, limiting their therapeutic potential. nih.gov Therefore, a primary design principle is to enhance the desired activity while minimizing off-target effects.

Synthetic Strategies for Complex Brominated Phenolic Architectures (e.g., with lactam moieties)

The synthesis of complex brominated phenolic architectures, such as those incorporating lactam moieties, involves multi-step processes. These strategies aim to create analogues of natural marine compounds which often feature such structural complexity. researchgate.net

A common approach involves the bromination of precursor molecules that already contain the lactam fragment. For example, pyrrolidone and caprolactam derivatives of various phenols (like catechol, resorcinol, and pyrogallol) can be subjected to bromination. researchgate.net The choice of brominating agent and reaction conditions is critical for achieving the desired product and yield. Common reagents include bromine in acetic acid or dioxane dibromide. researchgate.net It has been shown that using dioxane dibromide can lead to significantly better yields compared to bromine in acetic acid and can promote polybromination, even in the ortho-position to hydroxyl groups. researchgate.net

For instance, the synthesis of brominated phenols with lactamomethyl moieties has been described, yielding various target substances. researchgate.net The structures of these complex molecules are typically confirmed using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. researchgate.net

The table below summarizes synthetic approaches for creating complex brominated phenols.

| Precursor Phenol (B47542) Type | Lactam Moiety | Brominating Agent | Outcome |

| Catechol | Pyrrolidone/Caprolactam | Bromine in Acetic Acid / Dioxane Dibromide | Perbrominated derivatives researchgate.net |

| Resorcinol | Pyrrolidone/Caprolactam | Bromine in Acetic Acid / Dioxane Dibromide | Di-substituted product researchgate.net |

| Pyrogallol | Pyrrolidone/Caprolactam | Bromine in Acetic Acid / Dioxane Dibromide | Perbrominated derivatives researchgate.net |

Structure-Reactivity Relationships in Brominated Phenol Series

The relationship between the structure of brominated phenols and their chemical reactivity is governed by a combination of electronic, steric, and hydrophobic parameters. nih.govnih.gov The presence of bromine atoms on the phenol ring significantly alters its electron distribution and, consequently, its reactivity.

Key factors influencing structure-reactivity relationships include:

Inductive and Steric Effects: The bromine atom exerts a strong inductive (electron-withdrawing) effect, which can increase the acidity of the phenolic hydroxyl group compared to non-brominated phenols. nih.gov Steric hindrance from bulky bromine atoms, particularly at the ortho positions, can influence the accessibility of the reaction center and the rate of reaction. nih.gov

Intramolecular Interactions: Intramolecular hydrogen bonding, especially with an ortho-bromine, can affect the molecular conformation and properties of bromophenols. nih.gov

Hydrophobicity: The addition of bromine atoms increases the hydrophobicity of the phenol molecule. This property can influence its interaction with nonpolar environments and its rate of transformation in biological systems. nih.gov In a study on the microbial transformation of phenols, van der Waal's radii, a measure related to molecular size and hydrophobicity, showed the best correlation with the transformation rate constants. nih.gov

Degree of Bromination: Systematic studies on the complete series of 19 bromophenols have shown that increasing the number of bromine substitutions leads to predictable trends in molecular parameters. These include an increase in the O-H bond length and a decrease in the C-O bond length. nih.gov

These structural factors collectively determine the reactivity of brominated phenols in various chemical and biological processes, including their potential as antioxidants or their susceptibility to microbial degradation. nih.govnih.gov

Investigation of Isomeric Forms and Their Distinct Chemical Behaviors

The investigation of isomeric forms of brominated dimethylphenols is crucial as different isomers can exhibit distinct chemical and physical properties. There are several possible isomers for dimethylphenol, including 2,3-dimethylphenol (B72121), 2,4-dimethylphenol, 2,5-dimethylphenol, 2,6-dimethylphenol, 3,4-dimethylphenol (B119073), and 3,5-dimethylphenol. acgih.org Bromination of these isomers can lead to a variety of mono- and poly-brominated products.

The synthesis of a specific isomer of a brominated phenol can be challenging due to the activating and directing effects of the hydroxyl group, which favors substitution at the ortho and para positions. youtube.comchemistryviews.org This can often lead to the formation of mixtures of isomers. For example, the direct bromination of xylene can yield mixtures of bromo-isomers that are difficult and costly to separate due to their very similar chemical and physical properties. google.com

To overcome this, regioselective synthesis methods have been developed. One such method for the para-bromination of phenols uses trimethylsilyl (B98337) bromide (TMSBr) in the presence of specific sulfoxides, which can achieve high selectivities (up to 99:1 for the para-isomer). chemistryviews.org The high regioselectivity in this system is thought to arise from an O–H···S hydrogen bond interaction between the thioether byproduct and the phenol, which sterically favors bromination at the para-position. chemistryviews.org

The distinct chemical behavior of isomers is rooted in the different electronic and steric environments of each molecule. Density functional theory (DFT) calculations on the complete series of 19 bromophenols have revealed how the molecular structures and properties are strongly influenced by the position of the bromine atoms. nih.gov These structural differences can translate into different reaction rates, acidities (pKa values), and biological activities.

The table below lists some known isomers of brominated dimethylphenols.

| Compound Name | CAS Number |

| 5-Bromo-2,3-dimethylphenol | 203808-81-5 chemicalbook.combldpharm.com |

| 2-Bromo-3,5-dimethylphenol | 125237-08-3 sigmaaldrich.com |

Applications As Building Blocks in Advanced Organic Synthesis

Utilization in Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The presence of a bromine atom on the aromatic ring of 5-Bromo-2,3-dimethylphenol makes it an ideal substrate for such reactions, including the Suzuki and Stille couplings. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. wikipedia.org In a typical Suzuki reaction, 5-Bromo-2,3-dimethylphenol could be coupled with an aryl or vinyl boronic acid to form a new carbon-carbon bond at the position of the bromine atom. This reaction is widely used in the synthesis of polyolefins, styrenes, and substituted biphenyls. wikipedia.org

The general mechanism for the Suzuki coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 5-Bromo-2,3-dimethylphenol to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst.

The Stille reaction is another important palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organohalide with an organotin compound (organostannane). wikipedia.org Similar to the Suzuki reaction, 5-Bromo-2,3-dimethylphenol can serve as the organohalide partner. The key steps in the Stille reaction mechanism are also oxidative addition, transmetalation, and reductive elimination. wikipedia.org A significant advantage of using organostannanes is their stability to air and moisture. wikipedia.org

| Reaction | Coupling Partner | Catalyst | Key Feature |

| Suzuki Coupling | Organoboron compound (e.g., boronic acid) | Palladium(0) complex | Mild reaction conditions and low toxicity of boron compounds. researchgate.net |

| Stille Coupling | Organotin compound (organostannane) | Palladium(0) complex | Stability of organotin reagents to air and moisture. wikipedia.orglibretexts.org |

Role in Synthesis of Polymeric Materials

5-Bromo-2,3-dimethylphenol can be utilized as a monomer in the synthesis of advanced polymeric materials, particularly poly(phenylene oxide)s (PPOs). PPOs are a class of high-performance thermoplastics known for their excellent thermal stability, dimensional stability, and chemical resistance. uc.edu

The synthesis of PPOs often involves the oxidative coupling polymerization of 2,6-disubstituted phenols. nih.gov In the case of 5-Bromo-2,3-dimethylphenol, the presence of the bromine atom and methyl groups on the phenolic ring influences the polymerization process and the properties of the resulting polymer. The polymerization of halogenated phenols can lead to polymers with enhanced flame retardancy and modified solution and thermal properties. The general approach for incorporating bromine into the polymer backbone is through the synthesis of polymers using brominated phenols as monomers or comonomers.

One method for the synthesis of PPO from a substituted phenol (B47542) is phase-transfer-catalyzed polymerization. For example, the polymerization of 4-bromo-2,6-dimethylphenol (B182379) proceeds via a radical-anion mechanism. uc.edu It is plausible that 5-Bromo-2,3-dimethylphenol could undergo a similar polymerization to yield a brominated poly(phenylene oxide). The resulting polymer would be expected to have a repeating unit derived from the 5-Bromo-2,3-dimethylphenol monomer, potentially offering unique properties due to the specific substitution pattern.

| Polymer Type | Monomer | Key Polymer Properties |

| Poly(phenylene oxide) (PPO) | 2,6-disubstituted phenols | High thermal stability, chemical resistance, good mechanical properties. uc.edu |

| Brominated PPO | Brominated phenols | Enhanced flame retardancy, modified thermal and solution properties. |

Precursor in Fine Chemical Synthesis (e.g., pharmaceutical intermediates)

In the realm of fine chemical synthesis, 5-Bromo-2,3-dimethylphenol serves as a valuable starting material for the production of more complex molecules, including pharmaceutical intermediates. Fine chemicals are pure, single substances that are produced in limited quantities and are often used as building blocks for specialty chemicals such as pharmaceuticals, agrochemicals, and dyes.

The versatile reactivity of 5-Bromo-2,3-dimethylphenol, owing to its hydroxyl, bromo, and methyl functional groups, allows for a range of chemical modifications. The hydroxyl group can be derivatized, for instance, through etherification or esterification. The bromine atom can be replaced through various substitution reactions, including the palladium-catalyzed coupling reactions discussed earlier, or used to introduce other functional groups. The methyl groups can also potentially undergo further reactions.

This multi-functionality makes 5-Bromo-2,3-dimethylphenol a key intermediate in multi-step synthetic pathways. For example, bromophenols are known to be precursors in the synthesis of various biologically active compounds. While specific pharmaceutical applications of 5-Bromo-2,3-dimethylphenol are not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active molecules. Its role as a building block allows for the systematic construction of molecular complexity, which is a cornerstone of pharmaceutical development.

| Functional Group | Potential Reactions | Application in Synthesis |

| Hydroxyl (-OH) | Etherification, Esterification | Modification of solubility and biological activity. |

| Bromo (-Br) | Nucleophilic substitution, Coupling reactions | Introduction of new carbon-carbon or carbon-heteroatom bonds. |

| Methyl (-CH3) | Oxidation, Halogenation | Further functionalization of the aromatic ring. |

Development of Novel Reagents and Catalysts derived from 5-Bromo-2,3-dimethylphenol

The unique electronic and steric properties of 5-Bromo-2,3-dimethylphenol make it a candidate for the development of novel reagents and catalysts. The phenolic hydroxyl group can act as a coordinating site for metal centers, while the bromine atom and methyl groups can be modified to tune the steric and electronic environment of a potential catalyst.

For instance, substituted phenols can be used as ligands in the preparation of coordination complexes that can act as catalysts. The synthesis of novel bromophenol derivatives can lead to compounds with interesting biological or chemical properties. For example, the synthesis of bromophenols with other functional groups can result in molecules with antioxidant and anticancer activities.

While the direct application of 5-Bromo-2,3-dimethylphenol in the synthesis of specific, widely-used reagents or catalysts is not yet broadly established, its structure provides a foundation for such developments. The principles of ligand design in catalysis often rely on the systematic modification of aromatic platforms. The presence of multiple functionalization points on the 5-Bromo-2,3-dimethylphenol molecule offers opportunities for the rational design of new ligands for transition metal catalysis or even organocatalysts. Future research in this area could lead to the discovery of novel reagents and catalysts with unique reactivity and selectivity profiles derived from this versatile chemical compound.

Environmental Transformation and Degradation Pathways

Microbial Degradation Mechanisms for Substituted Phenols

The biodegradation of substituted phenols, such as 5-Bromo-2,3-dimethylphenol, is a critical process for their removal from the environment. Microorganisms, particularly bacteria, have evolved diverse enzymatic systems to utilize these aromatic compounds as sources of carbon and energy. researchgate.netresearchgate.net The degradation typically begins with initial enzymatic attacks that modify the substituents and the aromatic ring, leading to intermediates that can enter central metabolic pathways. researchgate.netnih.gov

For halogenated phenols, a key initial step is often dehalogenation, where the bromine atom is removed. This can occur either aerobically, through the action of mono- or dioxygenases that replace the halogen with a hydroxyl group, or anaerobically, through reductive dehalogenation where the halogen is replaced by a hydrogen atom. rsc.orgnih.gov Following or preceding dehalogenation, the methyl groups on the aromatic ring can be oxidized. The degradation of dimethylphenols can be challenging for microorganisms, and sometimes results in the formation of dead-end products. nih.govresearchgate.net For instance, studies on 2,4- and 3,4-dimethylphenol (B119073) have shown their conversion to 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid, respectively, which were not further metabolized by the studied strains. nih.gov

Once the initial modifications have occurred, the resulting catecholic intermediates undergo ring cleavage. This is a critical step catalyzed by dioxygenase enzymes, which can cleave the aromatic ring through either an ortho or meta pathway, leading to the formation of aliphatic acids that can be funneled into the tricarboxylic acid (TCA) cycle. nih.gov The specific pathway utilized depends on the microbial strain and the structure of the phenolic compound. nih.govnih.gov

The intricate process of aromatic compound degradation is tightly controlled at the genetic level by transcriptional regulators. nih.gov These regulatory proteins ensure that the catabolic genes are expressed only when a suitable substrate, such as a substituted phenol (B47542), is present. This prevents the wasteful production of enzymes. The expression of genes for the degradation of phenolic compounds is often controlled by regulators from well-known families like the LysR-type (LTTRs) and XylS/AraC families. nih.gov

LTTRs are among the most common regulators in bacterial catabolic pathways. They typically act as transcriptional activators that bind to promoter regions of the catabolic operons in the presence of an inducer molecule, which is often the substrate itself or a metabolite of the degradation pathway. nih.gov For example, the regulator CatR in Pseudomonas putida can control the expression of the pheBA operon for phenol degradation. nih.gov Similarly, regulators like TfdR/S control the degradation of chlorophenoxyacetic acids. nih.gov While specific regulators for 5-Bromo-2,3-dimethylphenol have not been identified, it is expected that its degradation would be controlled by similar regulatory proteins that recognize either the parent compound or a metabolic intermediate.

The table below summarizes key families of bacterial transcriptional regulators involved in the degradation of aromatic compounds.

| Regulator Family | Typical Effector/Inducer | Examples of Regulated Pathways | References |

| LysR-type (LTTRs) | Substrate or metabolic intermediate (e.g., cis,cis-muconate) | Phenol, Naphthalene, Benzoate, Chlorophenols | nih.gov |

| XylS/AraC Family | Aromatic acids and hydrocarbons (e.g., benzoate, toluates) | Benzoate, p-Hydroxybenzoate, Toluene | nih.gov |

| IclR-type | Glyoxylate, acetate, intermediates of protocatechuate degradation | Protocatechuate, p-Hydroxybenzoate | nih.gov |

The identification of metabolic intermediates is crucial for elucidating the biodegradation pathway of a compound. For 5-Bromo-2,3-dimethylphenol, the pathway can be inferred from studies on related brominated and methylated phenols. The initial steps would likely involve hydroxylation of the aromatic ring and/or oxidation of the methyl groups, alongside reductive or oxidative debromination.

Under anaerobic conditions, reductive dehalogenation is a primary initial step for bromophenols. researchgate.net Aerobic degradation, however, often starts with hydroxylation. For dimethylphenols, oxidation of a methyl group to a carboxylic acid can occur. nih.gov For example, the degradation of 3,4-dimethylphenol can produce m-cresol (B1676322) as an intermediate. nih.gov The resulting catechols or substituted catechols are then subject to ring cleavage. Based on analogous compounds, potential initial metabolites for 5-Bromo-2,3-dimethylphenol could include brominated catechols, dimethyl-catechols (following debromination), or brominated hydroxy-methyl-benzoic acids (following methyl group oxidation).

The following table presents potential metabolites in the biodegradation of 5-Bromo-2,3-dimethylphenol, based on pathways reported for similar compounds.

| Metabolite Type | Precursor Compound(s) | Potential Intermediate for 5-Bromo-2,3-dimethylphenol | Formation Step | References |

| Substituted Catechol | Phenols, Chlorophenols | 3-Bromo-4,5-dimethylcatechol | Mono- or Dioxygenation | nih.govnih.gov |

| Dihydroxy-dimethylbenzene | Dimethylphenols | 2,3-Dimethylcatechol | Reductive Debromination followed by Hydroxylation | nih.govresearchgate.net |

| Brominated Hydroxy Benzoic Acid | Dimethylphenols | 5-Bromo-2-hydroxy-3-methylbenzoic acid | Oxidation of a methyl group | nih.gov |

| Halogenated Hydroquinone | Chlorophenols | Bromo-dimethylhydroquinone | Hydroxylation with dehalogenation | nih.gov |

Abiotic Degradation Processes (e.g., Oxidation, Photolysis)

In addition to microbial activity, abiotic processes contribute to the transformation of 5-Bromo-2,3-dimethylphenol in the environment. These processes are primarily driven by chemical oxidation and photolysis.

Oxidation: Substituted phenols can be oxidized by various chemical oxidants present in water and soil, such as potassium permanganate (B83412) [Mn(VII)] and manganese oxides. nih.govacs.orgnih.gov The oxidation of bromophenols can lead to the formation of bromophenoxyl radicals. These radicals can then couple to form brominated dimeric products, such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs), which may have altered toxicity compared to the parent compound. nih.govacs.org The rate of oxidation is often pH-dependent, with maximum reactivity observed near the pKa of the phenol. nih.govacs.org

Photolysis: Photodegradation occurs when a chemical absorbs light energy, leading to its decomposition. Brominated phenols are known to undergo photolysis, particularly under UV irradiation. acs.orgnih.govacs.org The primary photochemical reaction for many bromophenols is the cleavage of the carbon-bromine (C-Br) bond, a process known as debromination. acs.orgnih.gov This process can be influenced by the solvent (e.g., aqueous vs. ethanolic solution) and the position of the bromine atom on the aromatic ring. acs.orgnih.gov For some bromophenols, the C-Br bond cleavage is not the rate-limiting step, suggesting other photochemical reactions are also occurring. nih.govacs.org The degradation of halogenated aromatics in water through direct photolysis typically proceeds via dehalogenation. nih.gov

Fate and Transport in Environmental Compartments

The ultimate environmental fate of 5-Bromo-2,3-dimethylphenol is determined by its transport and partitioning between air, water, soil, and sediment. Phenolic compounds are generally soluble in water and can be mobile in soils, creating a potential for groundwater contamination. tpsgc-pwgsc.gc.caccme.ca

The mobility of substituted phenols in soil is influenced by several factors, including the soil's organic matter content, clay content, and pH. Phenol itself has a relatively low octanol-water partition coefficient (Kow), indicating that its sorption to organic matter is expected to be low, particularly in acidic soils. ccme.ca The presence of methyl and bromo substituents on 5-Bromo-2,3-dimethylphenol will alter its hydrophobicity and, consequently, its sorption behavior compared to unsubstituted phenol. Generally, increasing alkyl substitution and halogenation increases the Kow, which would suggest stronger sorption to soil organic matter and sediment, reducing its mobility.

Once in the soil, 5-Bromo-2,3-dimethylphenol is subject to the degradation processes described above. If the rate of degradation is slow, leaching through the soil profile into groundwater is a significant transport pathway. ccme.ca In surface waters, volatilization is expected to be slow due to the low volatility of phenols, while partitioning to sediment can be a significant sink, especially for more hydrophobic substituted phenols. tpsgc-pwgsc.gc.ca The persistence of the compound in each compartment will depend on the balance between degradation rates and its physical-chemical properties that govern transport and partitioning. acs.org Studies on other dimethylphenols have shown they can be less easily biodegradable than phenol or cresols, which could lead to greater persistence in the environment. nih.gov

Advanced Analytical Methodologies for Detection and Quantification

Sample Preparation Techniques for Complex Matrices

The initial and often most critical step in the analytical workflow is sample preparation. The choice of extraction technique is paramount and depends on the sample matrix, the physicochemical properties of 5-Bromo-2,3-dimethylphenol, and the desired detection limits. The goal is to efficiently extract the analyte while minimizing co-extraction of interfering substances.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are classical and widely used techniques for the purification and concentration of phenolic compounds from aqueous matrices.

Liquid-Liquid Extraction (LLE) involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. For acidic compounds like phenols, the pH of the aqueous sample is typically adjusted to be at least two units below the compound's pKa to ensure it is in its neutral, protonated form, thereby enhancing its partitioning into the organic phase. The selection of an appropriate solvent is crucial for achieving high extraction efficiency.